2,6-Difluoro-4-methoxybenzenesulfonamide
Overview
Description
2,6-Difluoro-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H7F2NO3S. It is characterized by the presence of two fluorine atoms, a methoxy group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
The synthesis of 2,6-Difluoro-4-methoxybenzenesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluoroaniline.
Methoxylation: The aniline derivative undergoes methoxylation to introduce the methoxy group at the para position.
Sulfonation: The methoxylated product is then subjected to sulfonation using sulfonyl chloride to introduce the sulfonamide group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,6-Difluoro-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,6-Difluoro-4-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials with specific properties, such as improved thermal stability and chemical resistance.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Comparison with Similar Compounds
2,6-Difluoro-4-methoxybenzenesulfonamide can be compared with other similar compounds, such as:
2,6-Difluorobenzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and applications.
4-Methoxybenzenesulfonamide: Lacks the fluorine atoms, which may influence its chemical stability and biological activity.
2,6-Difluoro-4-methoxybenzoic acid: Contains a carboxylic acid group instead of a sulfonamide group, leading to different chemical properties and uses
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical behavior and applications.
Properties
IUPAC Name |
2,6-difluoro-4-methoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO3S/c1-13-4-2-5(8)7(6(9)3-4)14(10,11)12/h2-3H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMYFECYKDMNOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)S(=O)(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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